molecular formula C8H14N2OS B087250 Mth-DL-leucine CAS No. 1076-72-8

Mth-DL-leucine

Cat. No.: B087250
CAS No.: 1076-72-8
M. Wt: 186.28 g/mol
InChI Key: HUATVCMZVINTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mth-DL-leucine is an organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and a substituted imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mth-DL-leucine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted urea with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mth-DL-leucine undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.

    Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidinone derivatives.

    Substitution: Various substituted imidazolidinones depending on the reagents used.

Scientific Research Applications

Mth-DL-leucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mth-DL-leucine involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinone ring structure also allows for interactions with various biological pathways, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2-methylpropyl)-4-imidazolidinone: Lacks the thioxo group, leading to different chemical reactivity.

    2-Thioxo-4-imidazolidinone: Similar structure but without the methyl and isobutyl substitutions.

Uniqueness

Mth-DL-leucine is unique due to the presence of both the thioxo group and the specific substitutions on the imidazolidinone ring

Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUATVCMZVINTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910376
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-72-8
Record name 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.